1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea
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Overview
Description
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea is a chemical compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzofuran ring can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Methylation: The hydroxylated benzofuran is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Urea Formation: The final step involves the reaction of the methylated benzofuran with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide
Uniqueness
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea stands out due to its unique combination of a benzofuran ring and a phenylurea moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-12-5-2-1-3-6-12)17-11-16(20)9-4-7-14-13(16)8-10-21-14/h1-3,5-6,8,10,20H,4,7,9,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQKIUVSDOGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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